Alanylphenylalanine
Overview
Description
Alanylphenylalanine is a dipeptide that may be used in physicochemical studies or to evaluate dipeptide separation technologies . It can also be used for studying cell uptake mechanisms, dipeptide metabolism, or cell growth supplementation benefits . It is a compound isolated from the brainstem of calves .
Molecular Structure Analysis
The chemical formula of this compound is C12H16N2O3 . Its exact mass is 236.12 and its molecular weight is 236.270 . The elemental analysis shows that it contains Carbon (61.00%), Hydrogen (6.83%), Nitrogen (11.86%), and Oxygen (20.31%) .
Chemical Reactions Analysis
Direct calorimetry has been used to measure the heats of dissolution of crystalline this compound in water and solutions of potassium hydroxide at 298.15 K . The standard enthalpy of formation of glutathione in the crystalline state is determined using the additive group approach .
Physical and Chemical Properties Analysis
The density of this compound is 1.2±0.1 g/cm3 . Its boiling point is 487.6±45.0 °C at 760 mmHg . The vapour pressure is 0.0±1.3 mmHg at 25°C . The flash point is 248.7±28.7 °C . The index of refraction is 1.565 .
Scientific Research Applications
Coordination and Protonation Abilities
- Protonation and Coordination with Au(III) : Alanylphenylalanine demonstrates specific chemical properties, such as protonation and coordination abilities, particularly with gold (Au(III)). The dipeptide coordinates in a bidentate manner, which is significant for understanding its chemical interactions and potential applications in biochemistry and materials science (Koleva et al., 2007).
Phenylketonuria Research
- Phenylketonuria (PKU) Research : this compound is closely related to research on Phenylketonuria (PKU), a genetic disorder. Studies have focused on understanding the effects of phenylalanine levels in individuals with PKU, contributing to recommendations for optimal treatment and long-term monitoring of the condition (Burgard et al., 1999).
Peptide Separation and Analysis
- Separation and Analysis of Stereioisomers : Research on the separation of stereoisomers, particularly enantiomers, of this compound is significant. This work contributes to understanding the interactions between dipeptides and chiral selectors, important in biochemical analysis and pharmaceutical research (Li & Waldron, 1999).
Enzymatic Mechanisms and Substrate Specificity
- Role in Enzymatic Mechanisms : Studies on the substrate specificity in enzymatic reactions involving this compound provide insights into the mechanisms of action for enzymes like chymotrypsin. This has broader implications for understanding enzymatic processes and designing enzyme inhibitors (Fastrez & Fersht, 1973).
Water Treatment and Environmental Impact
- Chlorination in Water Treatment : Research on the chlorination of this compound in model solutions and wastewater is vital for understanding the environmental impact and implications for water treatment processes. This research can inform safer and more effective water purification methods (Fox et al., 1997).
Metabolic and Biochemical Effects
- Effects on Energy Metabolism : Studies on the effects of amino acids like this compound on energy metabolism in hepatocytes shed light on their biochemical and physiological roles. Such research is crucial for understanding metabolic disorders and developing therapeutic strategies (Suzuki et al., 2020).
Mechanism of Action
Target of Action
Ala-Phe, also known as Alanylphenylalanine or L-Alanyl-L-phenylalanine, is a dipeptide that has been found to exhibit inhibitory activity against certain enzymes. One of its primary targets is the Angiotensin-I-converting enzyme (ACE), a key enzyme involved in the regulation of blood pressure .
Pharmacokinetics
Similar dipeptides have been shown to exhibit acceptable bioavailability properties
Result of Action
The primary molecular effect of Ala-Phe’s action is the inhibition of ACE, leading to a decrease in the production of angiotensin II . This results in vasodilation and a reduction in blood pressure. At the cellular level, this can help to prevent hypertension and associated conditions.
Action Environment
The action of Ala-Phe can be influenced by various environmental factors. For instance, the presence of other compounds, pH levels, and temperature can affect the stability and efficacy of Ala-Phe. In a hydrophobic, water-filled nanopore environment, the interactions between Ala-Phe and other amino acids are substantially altered compared to bulk water
Safety and Hazards
The safety data sheet for Alanylphenylalanine suggests avoiding dust formation and avoiding breathing mist, gas, or vapours . It also advises against contacting with skin and eye . In case of contact, it recommends washing off immediately with soap and plenty of water while removing all contaminated clothes and shoes .
Future Directions
The upregulation of ANLN, which is frequently observed in various cancers including lung, pancreatic, ovarian, colorectal, hepatic, and breast cancer, promotes tumor cell proliferation by regulating cell cycle progression . This suggests that Alanylphenylalanine could potentially be used in future cancer research .
Properties
IUPAC Name |
2-(2-aminopropanoylamino)-3-phenylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-8(13)11(15)14-10(12(16)17)7-9-5-3-2-4-6-9/h2-6,8,10H,7,13H2,1H3,(H,14,15)(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMNVYXHOSHNURL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40941963 | |
Record name | N-(2-Amino-1-hydroxypropylidene)phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40941963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1999-45-7, 3061-95-8, 59905-28-1, 3061-90-3 | |
Record name | Alanylphenylalanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1999-45-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-DL-Alanyl-DL-3-phenylalanine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001999457 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC339933 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=339933 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1999-45-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118375 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC89668 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89668 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | L-Phenylalanine, N-L-alanyl- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89630 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(2-Amino-1-hydroxypropylidene)phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40941963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-DL-alanyl-DL-3-phenylalanine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.260 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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